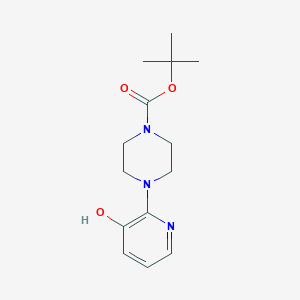
tert-Butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate: is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry as building blocks for drug development. This compound features a tert-butyl group, a hydroxypyridine moiety, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and 2-nitro-5-halopyridine.
N-Protection: The piperazine is protected using a tert-butyl group to form tert-butyl piperazine-1-carboxylate.
Nucleophilic Substitution: The protected piperazine undergoes nucleophilic substitution with 2-nitro-5-halopyridine to form tert-butyl 4-(2-nitro-5-pyridinyl)piperazine-1-carboxylate.
Reduction: The nitro group is reduced to a hydroxyl group using catalytic hydrogenation, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include batch processing and continuous flow synthesis, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure high efficiency and product quality.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in the pyridine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group in the precursor can be reduced to an amine or hydroxyl group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of hydroxyl or amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
- Evaluated for its biological activities, such as antimicrobial, antifungal, and anticancer properties .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for industrial processes.
作用機序
The mechanism of action of tert-butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxypyridine moiety can form hydrogen bonds with target proteins, influencing their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites. These interactions can modulate the function of enzymes, receptors, and other biomolecules, leading to the observed biological effects .
類似化合物との比較
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
Comparison:
- tert-Butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the hydroxypyridine moiety at the 3-position, which can influence its reactivity and binding properties.
- The other similar compounds may have different substituents or functional groups, leading to variations in their chemical and biological activities .
特性
分子式 |
C14H21N3O3 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC名 |
tert-butyl 4-(3-hydroxypyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-9-7-16(8-10-17)12-11(18)5-4-6-15-12/h4-6,18H,7-10H2,1-3H3 |
InChIキー |
WSBLNUIHECVGCS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


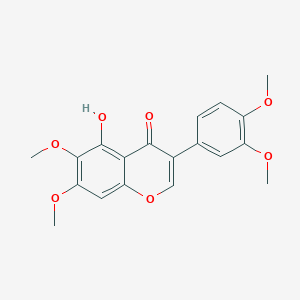
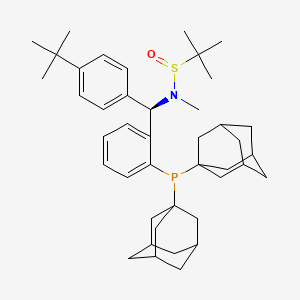
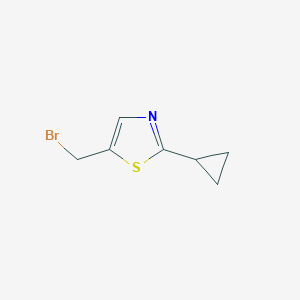
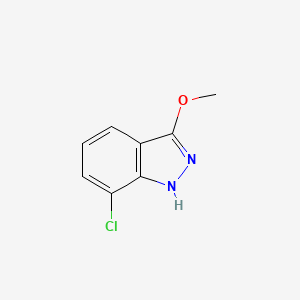
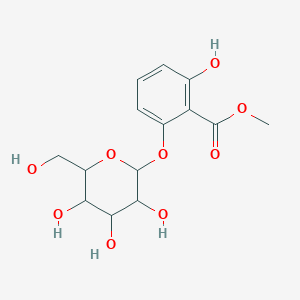
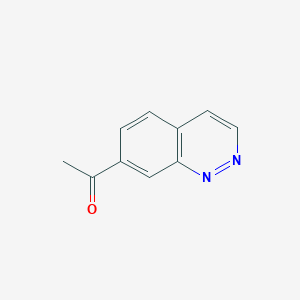

![(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13649913.png)
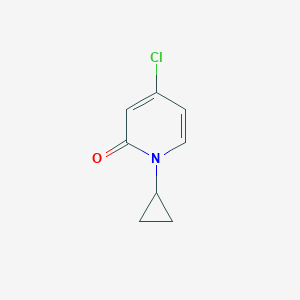
![1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B13649920.png)
![2-Phenyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B13649925.png)
![(4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13649932.png)


